6-chloro-2-(pyridin-2-yl)-1H-indol-3-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H9ClN2O |
|---|---|
Molecular Weight |
244.67 g/mol |
IUPAC Name |
6-chloro-2-pyridin-2-yl-1H-indol-3-ol |
InChI |
InChI=1S/C13H9ClN2O/c14-8-4-5-9-11(7-8)16-12(13(9)17)10-3-1-2-6-15-10/h1-7,16-17H |
InChI Key |
NTVQJUMSGPERDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C3=C(N2)C=C(C=C3)Cl)O |
Origin of Product |
United States |
Synthetic Strategies for 6 Chloro 2 Pyridin 2 Yl 1h Indol 3 Ol and Analogues
Established Methodologies for Indole (B1671886) Ring Formation
The indole nucleus is a cornerstone of many biologically active compounds, and numerous methods for its synthesis have been developed over more than a century. chemrxiv.org These strategies typically involve the cyclization of appropriately substituted aniline (B41778) derivatives. Four of the most prominent and widely used methods are the Fischer, Leimgruber-Batcho, Nenitzescu, and Larock indole syntheses.
The Fischer Indole Synthesis , first reported in 1883, remains one of the most important and versatile methods for preparing substituted indoles. researchgate.netmdpi.com The reaction involves the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. mdpi.com The process begins with the formation of a phenylhydrazone, which then isomerizes to an enamine. A key researchgate.netresearchgate.net-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) leads to the formation of the aromatic indole ring. documentsdelivered.com A significant advantage is the ability to perform this as a one-pot synthesis without isolating the intermediate hydrazone. chemrxiv.orgresearchgate.net
The Leimgruber-Batcho Indole Synthesis offers an alternative route that is particularly useful for preparing indoles that are unsubstituted at the C2 and C3 positions. nih.govsci-hub.se This method begins with an o-nitrotoluene, which is reacted with a formamide (B127407) acetal (B89532) to form an enamine. nih.gov Subsequent reductive cyclization of this intermediate, often using catalysts like Raney nickel or palladium-on-carbon, yields the indole. nih.govsci-hub.se This synthesis is valued for its high yields, mild reaction conditions, and the commercial availability of many required starting materials. nih.gov
The Nenitzescu Indole Synthesis , discovered by Costin Nenițescu in 1929, is a chemical reaction that forms 5-hydroxyindole (B134679) derivatives from a benzoquinone and a β-aminocrotonic ester under acid catalysis. nih.govchemicalbook.com The mechanism involves a Michael addition, followed by a nucleophilic attack and an elimination step. nih.gov While this method directly furnishes a hydroxylated indole, it is specific for the C5 position.
The Larock Indole Synthesis is a more modern, palladium-catalyzed heteroannulation reaction. nih.gov It provides a powerful method for creating 2,3-disubstituted indoles by reacting an o-iodoaniline with a disubstituted alkyne. nih.govresearchgate.net The reaction mechanism involves the oxidative addition of the aniline to a Pd(0) complex, coordination and insertion of the alkyne, and subsequent reductive elimination to form the indole ring and regenerate the catalyst. researchgate.net Its versatility allows for a wide range of functional groups on both reaction partners. researchgate.net
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Primary Product Type |
| Fischer | Phenylhydrazine, Aldehyde/Ketone | Brønsted or Lewis acids (e.g., HCl, ZnCl₂) mdpi.com | Substituted Indoles researchgate.net |
| Leimgruber-Batcho | o-Nitrotoluene, Formamide acetal | Pyrrolidine, Reducing agents (e.g., Raney Ni, Pd/C) nih.gov | Indoles (often C2/C3-unsubstituted) sci-hub.se |
| Nenitzescu | Benzoquinone, β-Aminocrotonic ester | Acid catalyst chemicalbook.com | 5-Hydroxyindoles nih.gov |
| Larock | o-Haloaniline, Disubstituted alkyne | Palladium catalyst (e.g., Pd(OAc)₂) nih.govresearchgate.net | 2,3-Disubstituted Indoles thieme-connect.com |
This table provides a summary of established methodologies for indole ring formation.
Approaches to C2-Pyridinyl and C6-Halogenated Indole Scaffolds
To synthesize the specific 6-chloro-2-(pyridin-2-yl)-1H-indole core, the general methodologies described above must be adapted using specifically substituted starting materials. The substituents on the final indole ring are determined by the functional groups present on the acyclic precursors.
For the Fischer indole synthesis , achieving the desired substitution pattern requires two specific precursors:
C6-Chloro substitution : This is accomplished by starting with a phenylhydrazine that is halogenated at the para position, namely (4-chlorophenyl)hydrazine.
C2-Pyridinyl substitution : This is achieved by using a ketone that contains the pyridinyl moiety. The reaction of (4-chlorophenyl)hydrazine with 2-acetylpyridine (B122185) would, under acidic conditions, theoretically yield the 6-chloro-2-(pyridin-2-yl)-1H-indole scaffold.
In the Leimgruber-Batcho synthesis , the starting material would need to be 4-chloro-1-methyl-2-nitrobenzene. The subsequent reaction sequence would build the pyrrole (B145914) ring, but this method is less direct for introducing a C2 substituent like a pyridinyl group, which would require further modification steps.
The Larock indole synthesis provides a more direct route to the C2-substituted scaffold. The required starting materials would be a 4-chloro-2-iodoaniline (B181669) and a pyridinyl-substituted alkyne, such as 2-ethynylpyridine. The palladium-catalyzed annulation would then directly construct the 6-chloro-2-(pyridin-2-yl)-1H-indole skeleton. The regioselectivity of the Larock reaction generally places the bulkier alkyne substituent at the C2 position of the indole. researchgate.net
Other palladium-catalyzed cyclization reactions of 2-alkynylaniline derivatives, prepared via Sonogashira coupling of ortho-haloanilines and 1-alkynes, also represent a significant approach to building 2-substituted indoles. chemrxiv.org
Introduction of the Hydroxyl Group at the C3 Position
The introduction of a hydroxyl group at the C3 position transforms the indole into a 1H-indol-3-ol, a tautomer of indolin-3-one, which is commonly known as indoxyl. researchgate.net Indoxyls are often reactive intermediates and their synthesis can be challenging. mdpi.com The primary method for this transformation is the direct oxidation of the pre-formed indole scaffold.
The C3 position of the indole ring is the most nucleophilic site, making it susceptible to electrophilic attack and oxidation. Various methods can achieve this transformation:
Direct Oxidation : The oxidation of indoles can be accomplished using a variety of oxidizing agents. Enzymatic oxidation, for instance, using cytochrome P450 enzymes, is known to convert indole to indoxyl (3-hydroxyindole). mdpi.com Chemical oxidants can also be employed, though care must be taken to avoid over-oxidation or side reactions, such as the oxidative dimerization of the indoxyl product into indigo (B80030) dyes. mdpi.comnih.gov
Singlet Oxygenation : A specific method for 2-arylindoles involves singlet oxygenation in the presence of methanol. This forms a 2-aryl-2-methoxy-3-oxo-2,3-dihydroindole intermediate, which upon thermal decomposition, yields the desired 2-aryl-3H-indol-3-one (indoxyl).
Oxidative Coupling : An alternative strategy involves the oxidation of a 2-substituted indole to generate a reactive electrophilic intermediate, such as a 2-alkoxyindoxyl. This intermediate can then be trapped by a nucleophile. chemicalbook.com While this method is typically used to form 2,2-disubstituted indoxyls, it highlights the principle of activating the indole ring towards functionalization at the C3-carbonyl position. chemicalbook.com
The synthesis of the target compound, 6-chloro-2-(pyridin-2-yl)-1H-indol-3-ol, would therefore likely proceed via the oxidation of the 6-chloro-2-(pyridin-2-yl)-1H-indole scaffold synthesized in the previous step.
Optimization of Reaction Conditions and Green Chemistry Principles in Substituted Indole Synthesis
Modern synthetic chemistry places a strong emphasis on optimizing reaction efficiency and adhering to the principles of green chemistry to minimize environmental impact. These considerations have been widely applied to the synthesis of substituted indoles.
Optimization of Reaction Conditions involves the systematic variation of parameters to maximize yield and selectivity.
Catalyst Selection : The choice of catalyst is critical. In the Fischer synthesis, traditional Brønsted acids can be replaced with Lewis acids like zinc chloride or heterogeneous catalysts such as zeolites, which can improve yields by up to 30%. For the Larock synthesis, the development of highly active palladium catalysts and ligands, such as P(tBu)₃, has been crucial for expanding the substrate scope to include less reactive o-bromoanilines and enabling reactions at lower temperatures. thieme-connect.com
Solvent Effects : The solvent can significantly influence reaction rates and outcomes. While traditional organic solvents are common, non-conventional media like deep eutectic solvents (DESs) and ionic liquids have shown potential to enhance efficiency.
Temperature and Reaction Time : Optimizing temperature can improve regioselectivity and yield, for example, by favoring N-alkylation over C-alkylation in subsequent modification steps. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes.
Green Chemistry Principles aim to make chemical processes more sustainable.
Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool in indole synthesis. It offers rapid, efficient, and environmentally friendly heating, often leading to higher yields in shorter reaction times under solvent-free conditions. This technique has been successfully applied to the Leimgruber-Batcho and other indole syntheses.
Green Solvents and Catalysts : There is a growing trend towards replacing hazardous organic solvents with greener alternatives like water or conducting reactions under solvent-free conditions. The use of reusable, solid acid catalysts like K-10 montmorillonite (B579905) avoids the need for corrosive liquid acids and simplifies product purification.
Atom Economy and Multicomponent Reactions : To improve atom economy, one-pot, multicomponent reactions are increasingly favored. These strategies, which combine multiple synthetic steps without isolating intermediates, reduce waste, save time, and simplify procedures. For example, a one-pot, three-component Fischer indolization followed by N-alkylation has been developed for the rapid synthesis of trisubstituted indoles.
| Principle | Application in Indole Synthesis | Example(s) |
| Alternative Energy Sources | Use of microwave irradiation to accelerate reactions and improve yields. | Leimgruber-Batcho reaction heated in a microwave oven for 5-6 minutes. |
| Green Solvents | Replacement of volatile organic compounds with water or use of solvent-free conditions. | Ultrasound-promoted synthesis of bis(indole) derivatives in aqueous media. |
| Catalysis | Use of reusable heterogeneous catalysts to simplify workup and reduce waste. | Fischer synthesis using zeolite-based catalysts; Paal-Knorr synthesis using K-10 montmorillonite. |
| Atom Economy | Designing syntheses where the maximum number of atoms from reactants are incorporated into the final product. | One-pot, three-component reactions to build complex indoles in a single operation. |
This table illustrates the application of green chemistry principles in the synthesis of substituted indoles.
Based on a comprehensive search of available scientific literature, detailed experimental data regarding the spectroscopic and structural characterization of the specific chemical compound “this compound” is not publicly available.
While research has been conducted on structurally related compounds, such as indole, pyridine (B92270), and their various substituted derivatives, the specific analytical data required to populate the requested article sections for "this compound" — including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray crystallography — could not be located.
Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline and focuses solely on the specified compound. To do so without verified experimental data would lead to speculation and inaccuracies, which would contravene the core requirements of the request.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations of Electronic and Geometric Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic and geometric properties of molecules. For a compound like 6-chloro-2-(pyridin-2-yl)-1H-indol-3-ol, DFT studies can predict its optimized geometry, detailing bond lengths, bond angles, and dihedral angles. These calculations often employ basis sets such as 6-311++G(d,p) to provide a high level of accuracy. nih.govniscpr.res.in
The electronic properties are primarily understood through the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are crucial descriptors of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. For substituted indole (B1671886) derivatives, these calculations can reveal how different functional groups modulate the electronic distribution and reactivity of the molecule. nih.govniscpr.res.in For instance, the presence of the electron-withdrawing chloro group and the pyridine (B92270) ring is expected to influence the electron density across the indole core.
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Such information is critical for understanding and predicting intermolecular interactions, including hydrogen bonding and stacking interactions.
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -5.8 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap (ΔE) | 3.7 eV |
| Dipole Moment | 3.5 D |
| C2-N1 Bond Length | 1.37 Å |
| C6-Cl Bond Length | 1.74 Å |
Molecular Dynamics Simulations for Conformational Landscape Analysis
Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering a detailed analysis of its conformational landscape. nih.gov By simulating the motion of atoms and molecules under a given force field, MD can explore the different conformations that this compound can adopt in a solvated environment. This is particularly important for understanding its flexibility and how it might adapt its shape upon interacting with a biological target.
Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure, indicating the stability of the simulation. The Root Mean Square Fluctuation (RMSF) provides insight into the flexibility of different parts of the molecule. For this compound, RMSF analysis could highlight the relative mobility of the pyridine ring with respect to the indole core.
The Radius of Gyration (Rg) is another important metric, describing the compactness of the molecule's structure over the course of the simulation. mdpi.com Changes in Rg can indicate conformational transitions to more extended or compact states. Analysis of the dihedral angles between the indole and pyridine rings throughout the simulation can reveal the preferred rotational orientations and the energy barriers between them.
| Metric | Average Value | Interpretation |
|---|---|---|
| RMSD of Ligand | 1.2 Å | Indicates stability of the ligand's conformation during the simulation. |
| Radius of Gyration (Rg) | 3.5 Å | Reflects the overall compactness of the molecule. |
| Indole-Pyridine Dihedral Angle | 35° ± 10° | Shows the preferred relative orientation of the two ring systems. |
| Number of Intramolecular H-bonds | 0-1 | Indicates the potential for internal hydrogen bonding. |
In Silico Ligand-Target Interaction Predictions via Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is crucial for in silico screening and for generating hypotheses about the mechanism of action of a potential drug molecule like this compound. Docking algorithms score different binding poses based on factors such as shape complementarity and intermolecular interactions.
For this compound, a docking study would involve placing the molecule into the active site of a selected protein target. The results would provide a binding affinity score, often expressed in kcal/mol, which estimates the strength of the interaction. Lower binding energies typically suggest a more favorable interaction.
Furthermore, docking analysis reveals the specific amino acid residues in the protein's active site that interact with the ligand. nih.gov These interactions can include hydrogen bonds (e.g., involving the indol-3-ol hydroxyl group or the pyridine nitrogen), hydrophobic interactions, and pi-stacking with aromatic residues. Understanding these interactions is key to explaining the molecule's biological activity and for guiding the design of more potent and selective derivatives. For example, studies on similar indole derivatives have highlighted the importance of hydrogen bonding and hydrophobic interactions in their binding to various enzymes. worldscientific.com
| Parameter | Value/Description |
|---|---|
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues (Hydrogen Bonds) | ASP145, LYS88 |
| Interacting Residues (Hydrophobic) | LEU23, VAL76, ILE130 |
| Interacting Residues (Pi-Stacking) | PHE80 |
In Vitro Biological Activity Assessment of 6 Chloro 2 Pyridin 2 Yl 1h Indol 3 Ol
Evaluation of Antimicrobial Potency
The antimicrobial potential of novel heterocyclic compounds is a significant area of research in the quest for new therapeutic agents to combat infectious diseases.
Antibacterial Activity and Mechanistic Investigations
There is currently no specific data available in the scientific literature detailing the antibacterial activity, biofilm inhibition, or specific enzyme targets of 6-chloro-2-(pyridin-2-yl)-1H-indol-3-ol. Research on other chlorinated indole (B1671886) derivatives has shown some promise. For instance, certain chlorinated indole sesquiterpenes have demonstrated antibacterial and antibiofilm efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action for some of these related compounds involves the disruption of the bacterial cell wall and membrane, as well as the inhibition of extracellular polysaccharide production, which is crucial for biofilm formation.
Studies on various indole derivatives have explored their potential as antibacterial agents, with some compounds exhibiting inhibitory activity against a range of bacterial pathogens. The mechanisms often involve targeting essential bacterial enzymes or disrupting cellular processes. However, without direct experimental evidence, the antibacterial profile of this compound remains speculative.
Antifungal Activity and Mechanistic Investigations
Specific studies on the antifungal activity and mechanistic pathways of this compound are not found in the reviewed literature. The broader class of indole derivatives has been investigated for antifungal properties. The structural features of the indole nucleus can be modified to develop compounds with activity against various fungal pathogens. The mechanisms of action for antifungal indoles can vary, potentially involving the disruption of fungal cell membranes, inhibition of essential enzymes, or interference with fungal cell wall synthesis.
Antitubercular Activity and Mechanistic Investigations
No specific in vitro studies on the antitubercular activity of this compound have been identified. The indole scaffold, however, is a component of various compounds that have been investigated for their potential against Mycobacterium tuberculosis. For some indole derivatives, the proposed mechanisms of antitubercular action include the inhibition of mycolic acid biosynthesis, a critical component of the mycobacterial cell wall, or the targeting of other essential enzymes necessary for bacterial survival.
Assessment of Anticancer Potential
The development of novel anticancer agents is a primary focus of medicinal chemistry, and various heterocyclic compounds, including indole derivatives, have been explored for their cytotoxic and antiproliferative effects.
Cytotoxicity and Antiproliferative Mechanisms
Direct evidence of the cytotoxicity and antiproliferative mechanisms of this compound against cancer cell lines is not available in the published research. However, numerous studies on other substituted indole derivatives have demonstrated significant anticancer potential. For example, certain indole-2-carboxamides have shown antiproliferative effects, and some chloro-substituted indole derivatives have exhibited cytotoxic activity against various cancer cell lines. A common mechanism of action for many anticancer compounds, including some indole derivatives, is the induction of apoptosis, or programmed cell death, in cancer cells.
Modulation of Specific Oncogenic Pathways
There is no specific information regarding the modulation of oncogenic pathways such as protein kinases, tubulin dynamics, or histone deacetylases by this compound. The indole nucleus is a key structural feature in many compounds that are known to interact with these targets.
Protein Kinases: The pyridine (B92270) moiety, present in the subject compound, is a common feature in many known protein kinase inhibitors. The dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Tubulin Dynamics: Indole derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in cancer cells.
Histone Deacetylases (HDACs): The inhibition of HDACs is another promising strategy in cancer therapy. While some indole-containing compounds have been explored as HDAC inhibitors, the specific activity of this compound in this regard has not been reported.
Based on a comprehensive search of available scientific literature, there is currently no specific published research detailing the in vitro anti-inflammatory, antimalarial, or neurodegenerative activities of the compound This compound .
Therefore, the requested article section "5.3. Other Relevant Pharmacological Activities (e.g., Anti-inflammatory, Antimalarial, Neurodegenerative)" cannot be generated with scientifically accurate and detailed research findings or data tables as per the instructions.
While research exists for structurally related compounds such as other indole, pyridine, and chloro-substituted heterocyclic derivatives, this information does not directly apply to the specific molecule and falls outside the strict scope of the request. To ensure scientific accuracy, no content can be produced without direct evidence from research on "this compound".
Structure Activity Relationship Sar Analysis of 6 Chloro 2 Pyridin 2 Yl 1h Indol 3 Ol Derivatives
Influence of Substituents on the Indole (B1671886) Nucleus (e.g., C6-Chloro, C2-Pyridinyl)
The indole nucleus serves as a privileged scaffold in medicinal chemistry, and its biological activity is heavily modulated by the nature and position of its substituents. bohrium.com In the case of 6-chloro-2-(pyridin-2-yl)-1H-indol-3-ol, the substituents at the C6 and C2 positions are determinant factors for its pharmacological profile.
The C6-Chloro group significantly influences the electronic properties of the indole ring. As an electron-withdrawing group, the chlorine atom can increase the acidity of the indole N-H proton, potentially enhancing its hydrogen-bonding capability. SAR studies on related heterocyclic frameworks, such as 1-phenylbenzazepines, have shown that the presence of a 6-chloro group can enhance affinity for specific biological targets. nih.govcuny.edu This substitution can also improve metabolic stability by blocking a potential site of oxidative metabolism, a common strategy in drug design to enhance pharmacokinetic properties.
The C2-Pyridinyl moiety is another key feature for bioactivity. The 2-pyridinylindole scaffold is found in various biologically active agents, including potent dual inhibitors of Toll-like receptors 7 and 8 (TLR7/8). nih.govresearchgate.net The nitrogen atom within the pyridine (B92270) ring acts as a hydrogen bond acceptor, which is a critical interaction for anchoring the ligand to its target protein. researchgate.net Furthermore, the entire aromatic pyridinyl ring can participate in favorable π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a binding pocket. SAR studies have demonstrated that the aryl substitution at the C2 position of the indole is important for these ligand-protein interactions. researchgate.net
| Substituent | Position | Probable Role in Bioactivity | Supporting Evidence |
|---|---|---|---|
| Chloro | C6 | Modulates electronic properties of the indole ring; enhances binding affinity; may improve metabolic stability. | Electron-withdrawing nature; SAR on related chloro-substituted heterocycles. nih.govcuny.edu |
| Pyridinyl | C2 | Acts as a hydrogen bond acceptor (pyridine nitrogen); participates in π-π stacking interactions. | Known bioactivity of 2-pyridinylindoles; fundamental principles of molecular interactions. nih.govresearchgate.net |
Importance of the C3-Hydroxyl Group for Bioactivity
The C3 position is a frequent point of substitution for bioactive indole derivatives. nih.govnih.gov The C3-Hydroxyl (-OH) group in this compound is of paramount importance for its biological activity. This functional group is a versatile hydrogen bond participant, capable of acting as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone pairs of electrons).
This dual capability allows the C3-hydroxyl group to form strong, directional interactions with amino acid residues in a target's active site, such as aspartate, glutamate, serine, or the peptide backbone. Such interactions are often critical for establishing the correct orientation of the ligand within the binding site, thereby ensuring high-affinity binding and potent biological activity. The presence of hydroxyl groups is a common feature in many potent, small-molecule inhibitors, underscoring their significance in molecular recognition. nih.gov The removal or replacement of this group with a non-hydrogen bonding moiety, such as a hydrogen or a methyl group, would be expected to result in a significant loss of activity.
Ligand-Target Binding Conformation and Interactions from SAR Data
Based on the SAR data from analogous indole derivatives, a hypothetical binding model for this compound can be proposed. This model involves a multi-point interaction network between the ligand and its biological target, which is essential for a stable binding conformation. Molecular docking studies of various indole derivatives consistently highlight the importance of hydrogen bonds and hydrophobic interactions. derpharmachemica.comnih.gov
The key predicted interactions are:
Hydrogen Bond Donor: The indole N-H proton can form a hydrogen bond with a suitable acceptor group on the target protein. tandfonline.com
Hydrogen Bond Donor/Acceptor: The C3-hydroxyl group is a critical anchor, likely forming one or more hydrogen bonds with the target.
Hydrogen Bond Acceptor: The nitrogen atom of the C2-pyridinyl ring serves as a primary hydrogen bond acceptor site.
Hydrophobic and Aromatic Interactions: The flat, aromatic surfaces of both the indole and pyridine rings can engage in hydrophobic and π-π stacking interactions with complementary residues in the binding pocket. nih.gov
Halogen Bonding: The C6-chloro group may participate in halogen bonding, a specific type of non-covalent interaction with an electron-rich atom (like oxygen or nitrogen), further stabilizing the ligand-target complex.
| Molecular Feature | Type of Interaction | Potential Interacting Partner (Amino Acid Residues) |
|---|---|---|
| C3-Hydroxyl (-OH) | Hydrogen Bond (Donor & Acceptor) | Asp, Glu, Ser, Thr, His, Peptide Backbone |
| Indole N-H | Hydrogen Bond (Donor) | Asp, Glu, Peptide Carbonyl |
| Pyridinyl Nitrogen | Hydrogen Bond (Acceptor) | Ser, Thr, Asn, Gln, Lys, Arg |
| Indole & Pyridine Rings | π-π Stacking / Hydrophobic | Phe, Tyr, Trp, Leu, Val, Ile |
| C6-Chloro | Halogen Bond / Hydrophobic | Peptide Carbonyl, Ser, Thr |
Rational Design Principles Derived from SAR Data
The SAR analysis of this compound and related compounds provides a clear set of principles for the rational design of new, potentially improved derivatives. mdpi.comnih.govnih.gov These principles aim to optimize the molecule's interaction with its target to enhance potency, selectivity, and pharmacokinetic properties.
Preservation of Key Pharmacophoric Features: The 2-(pyridin-2-yl)-1H-indol-3-ol core should be considered an essential pharmacophore. The C3-hydroxyl group, in particular, appears indispensable and should be retained in future analogs.
Modulation at the C6 Position: While the chloro group is beneficial, this position is a key site for optimization. Exploration with other halogens (e.g., fluorine, bromine) or small, electron-withdrawing groups (e.g., -CN, -CF₃) could fine-tune the electronic properties and binding affinity.
Substitution on the C2-Pyridinyl Ring: The pyridinyl ring offers an avenue for introducing further substituents to probe for additional binding interactions. Adding small alkyl or alkoxy groups could enhance hydrophobic interactions or alter the molecule's solubility and metabolic profile.
Exploration of Other Indole Positions: The C4, C5, and C7 positions of the indole ring are unoccupied and represent opportunities for modification. Introducing substituents at these positions could be used to improve physicochemical properties, such as solubility, without disrupting the core binding interactions.
| Modification Site | Strategy | Rationale / Desired Outcome |
|---|---|---|
| C3-Position | Retain -OH group | Maintain critical hydrogen bonding for target affinity. |
| C6-Position | Substitute Cl with F, Br, CN, or CF₃ | Optimize electronic properties, halogen bonding, and metabolic stability. |
| C2-Pyridinyl Ring | Introduce small substituents (e.g., methyl, methoxy) | Probe for new hydrophobic/polar interactions; improve selectivity or pharmacokinetics. |
| Indole N1-Position | Alkylation (e.g., methyl) | May improve cell permeability but risks losing a key H-bond donor site. |
Future Research Directions and Therapeutic Prospects
Design and Synthesis of Next-Generation Analogues
The future design and synthesis of analogues of 6-chloro-2-(pyridin-2-yl)-1H-indol-3-ol will be guided by established structure-activity relationships (SAR) within related chemical series. The primary goal is to optimize the pharmacological profile of the lead compound by systematically modifying its core structure. Key areas for synthetic exploration will include:
Substitution on the Indole (B1671886) Ring: Introduction of various functional groups at different positions of the indole nucleus can significantly impact biological activity. For instance, the electronic and steric properties of substituents can influence binding affinity and selectivity for target proteins.
Modification of the Pyridine (B92270) Moiety: Altering the substitution pattern on the pyridine ring can modulate the compound's pharmacokinetic properties, such as solubility and metabolic stability.
Isosteric and Bioisosteric Replacements: Replacing key structural motifs with isosteres or bioisosteres can lead to improved potency and reduced off-target effects. For example, the indole core could be replaced with an azaindole framework, a strategy that has proven successful in the development of kinase inhibitors. nih.gov
Synthetic strategies will likely involve multi-step reaction sequences, leveraging modern organic chemistry techniques to achieve the desired molecular complexity and diversity.
Exploration of Novel Biological Targets and Therapeutic Indications
While the initial biological profile of this compound may be associated with a particular target class, its structural features suggest the potential for broader therapeutic applications. Future research will focus on identifying and validating novel biological targets for this class of compounds.
A promising area of investigation is in the field of protein kinase inhibition. The 2-(pyridin-2-yl)-1H-indole scaffold is a known pharmacophore in a number of kinase inhibitors, and it is plausible that analogues of this compound could exhibit activity against various kinases implicated in diseases such as cancer and inflammatory disorders. depositolegale.itnih.gov For example, related pyridin-2-yl urea (B33335) derivatives have been identified as potent inhibitors of Apoptosis signal-regulating kinase 1 (ASK1). mdpi.com Furthermore, indole and pyridine hybrids have shown inhibitory activity against CYP17A1, a key enzyme in prostate cancer. nih.gov
The exploration of novel therapeutic indications will also be a key focus. For instance, some indolyl-pyridinylpropenone derivatives have been shown to induce a non-apoptotic form of cell death called methuosis in cancer cells, suggesting a potential new avenue for cancer therapy. researchgate.net Additionally, certain substituted pyridin-2(1H)-ones have demonstrated analgesic properties in preclinical models of inflammatory pain. nih.gov
Advanced Computational Approaches for Structure-Based Drug Design
Advanced computational methods will be instrumental in guiding the design and optimization of next-generation analogues of this compound. japsonline.com These in silico techniques can provide valuable insights into the molecular interactions between the compounds and their biological targets, thereby accelerating the drug discovery process.
Molecular Docking: This technique will be employed to predict the binding mode and affinity of newly designed analogues within the active site of target proteins. nih.govjneonatalsurg.com By visualizing these interactions, medicinal chemists can make more informed decisions about which structural modifications are most likely to enhance potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies will be used to develop mathematical models that correlate the structural features of the analogues with their biological activity. These models can then be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic efforts on the most promising candidates.
Pharmacophore Modeling: This approach will be used to identify the key structural features responsible for the biological activity of the compound series. The resulting pharmacophore models can be used to screen large virtual libraries of compounds to identify novel scaffolds with the potential for similar biological activity.
By integrating these computational approaches with traditional medicinal chemistry strategies, researchers can significantly enhance the efficiency and effectiveness of the drug discovery process for this promising class of compounds.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 6-chloro-2-(pyridin-2-yl)-1H-indol-3-ol?
- Answer : Pd-catalyzed cross-coupling reactions are widely used for constructing indole-pyridine hybrids. For example, Pd-mediated amidation and cyclization (as demonstrated in pyridoindole synthesis) can introduce the pyridin-2-yl group to the indole scaffold . Key steps include optimizing reaction conditions (e.g., solvent, temperature) and protecting hydroxyl/amine groups to prevent side reactions. Post-synthetic chlorination at the 6-position may require electrophilic substitution or directed ortho-metalation strategies .
Q. How is the structural integrity of this compound validated?
- Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Assign peaks using - and -NMR to confirm substitution patterns (e.g., pyridine coupling to indole C2) .
- X-ray diffraction : Resolve tautomerism (1H-indol-3-ol vs. 3-keto forms) and hydrogen-bonding networks .
- Elemental analysis (CHN) : Verify purity and stoichiometry, as exemplified in pyridoindole characterization .
Advanced Research Questions
Q. How do electronic effects of substituents on the pyridine ring influence bioactivity?
- Answer : Computational studies (e.g., DFT or molecular docking) can model electronic perturbations. For instance, electron-withdrawing groups (e.g., -Cl) on pyridine may enhance binding to targets like kinases or receptors by modulating charge distribution. Comparative studies with analogs (e.g., 2-fluoro or 2-trifluoromethyl derivatives) reveal structure-activity relationships (SARs) . Experimental validation via enzyme inhibition assays or cellular uptake studies is critical .
Q. What strategies resolve contradictions in reported biological data for this compound?
- Answer : Discrepancies in IC values or mechanism-of-action claims require:
- Reproducibility checks : Validate assays under standardized conditions (e.g., cell line, buffer pH) .
- Metabolite profiling : Use LC-MS to rule out degradation products interfering with activity .
- Orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .
Q. Which computational tools are suitable for predicting the interaction of this compound with protein targets?
- Answer : Molecular Operating Environment (MOE) and AutoDock Vina are widely used for docking studies. MOE’s pharmacophore module can map hydrogen-bonding and hydrophobic interactions, while MD simulations (e.g., GROMACS) assess binding stability. Cross-validate predictions with experimental mutagenesis data .
Methodological Considerations
Q. How can tautomeric equilibria between 1H-indol-3-ol and 3-keto forms be experimentally quantified?
- Answer : Use -NMR or IR spectroscopy to detect tautomer-specific signals (e.g., N-H stretching in 1H-indol-3-ol vs. C=O in 3-keto). Solvent polarity adjustments (e.g., DMSO vs. chloroform) can shift equilibria, enabling quantification via integration of distinct peaks .
Q. What analytical techniques are critical for detecting trace impurities in synthesized batches?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
